(1-Isopropyl-1H-pyrazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-4,6,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDPTLIWTZTAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of (1-Isopropyl-1H-pyrazol-5-yl)methanol

An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-5-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (1-Isopropyl-1H-pyrazol-5-yl)methanol. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into this specific pyrazole derivative. We will explore its physicochemical characteristics, spectroscopic data, a detailed synthetic protocol, and its potential as a building block in the discovery of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a multitude of clinically approved drugs.[2][3] Its unique chemical properties, including metabolic stability, make it an attractive scaffold for medicinal chemists.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] The versatility of the pyrazole ring allows for structural modifications that can fine-tune the biological activity and pharmacokinetic profile of a compound.[3] (1-Isopropyl-1H-pyrazol-5-yl)methanol, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules with therapeutic potential.

Chemical Structure and Physicochemical Properties

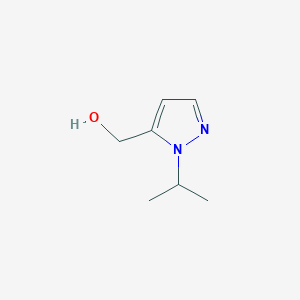

(1-Isopropyl-1H-pyrazol-5-yl)methanol is a substituted pyrazole with an isopropyl group at the N1 position and a hydroxymethyl group at the C5 position.

2.1. 2D Chemical Structure

Caption: 2D structure of (1-Isopropyl-1H-pyrazol-5-yl)methanol.

2.2. Physicochemical Data Summary

The following table summarizes the key physicochemical properties of (1-Isopropyl-1H-pyrazol-5-yl)methanol.

| Property | Value | Source |

| CAS Number | 1007488-73-4 | [6][7] |

| Molecular Formula | C₇H₁₂N₂O | [6][7] |

| Molecular Weight | 140.186 g/mol | [6] |

| Purity | Typically ≥95% | [7] |

| InChI Key | FWDPTLIWTZTAEM-UHFFFAOYSA-N | [6] |

Synthesis of (1-Isopropyl-1H-pyrazol-5-yl)methanol

The synthesis of (1-Isopropyl-1H-pyrazol-5-yl)methanol can be achieved through a two-step process starting from the corresponding pyrazole-5-carbaldehyde. This involves the formation of the pyrazole ring followed by the reduction of the aldehyde group.

3.1. Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for (1-Isopropyl-1H-pyrazol-5-yl)methanol.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

The formation of the pyrazole ring can be accomplished through various methods, with the Vilsmeier-Haack reaction being a common approach for introducing the formyl group.[8][9][10] Alternatively, direct condensation of isopropylhydrazine with a suitable three-carbon building block already containing the aldehyde or a precursor is a viable route.[11][12]

-

Materials: Isopropylhydrazine, a suitable α,β-unsaturated aldehyde or ketone precursor, solvent (e.g., ethanol), and a catalyst if required.

-

Procedure:

-

Dissolve isopropylhydrazine in the chosen solvent.

-

Slowly add the α,β-unsaturated carbonyl compound to the solution.

-

The reaction may be heated to reflux to ensure completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product, 1-Isopropyl-1H-pyrazole-5-carbaldehyde (CAS 100305-93-9), is purified by column chromatography or distillation.[13]

-

Step 2: Reduction of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

The aldehyde functional group is then reduced to the primary alcohol.

-

Materials: 1-Isopropyl-1H-pyrazole-5-carbaldehyde, reducing agent (e.g., sodium borohydride), solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve 1-Isopropyl-1H-pyrazole-5-carbaldehyde in the alcohol solvent and cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-Isopropyl-1H-pyrazol-5-yl)methanol.

-

Further purification can be achieved by column chromatography if necessary.

-

Spectroscopic Characterization

The structure of (1-Isopropyl-1H-pyrazol-5-yl)methanol is confirmed by various spectroscopic techniques.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CH₃ (isopropyl) | ~1.4 | Doublet | ~6-7 Hz |

| CH (isopropyl) | ~4.5-5.0 | Septet | ~6-7 Hz |

| CH₂ (methanol) | ~4.6 | Singlet | - |

| Pyrazole H3 | ~7.4 | Doublet | ~2 Hz |

| Pyrazole H4 | ~6.2 | Doublet | ~2 Hz |

| OH (methanol) | Variable | Broad Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent used.[14]

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ (isopropyl) | ~22 |

| CH (isopropyl) | ~50 |

| CH₂ (methanol) | ~57 |

| Pyrazole C4 | ~105 |

| Pyrazole C3 | ~138 |

| Pyrazole C5 | ~145 |

Note: The exact chemical shifts can vary depending on the solvent used.[14]

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 | Broad, strong |

| C-H (alkane) | 2850-3000 | Medium to strong |

| C=C, C=N (aromatic) | 1450-1600 | Medium |

| C-O (alcohol) | 1000-1260 | Strong |

Reference spectra of similar alcohols can provide more specific band assignments.[15][16]

4.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For (1-Isopropyl-1H-pyrazol-5-yl)methanol, the expected molecular ion peak [M]⁺ would be at m/z 140.10.

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[17] (1-Isopropyl-1H-pyrazol-5-yl)methanol serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).[18]

5.1. Potential Therapeutic Areas

Given the broad biological activities of pyrazole derivatives, compounds synthesized from (1-Isopropyl-1H-pyrazol-5-yl)methanol could be investigated for a range of therapeutic targets, including:

-

Oncology: As kinase inhibitors or antiproliferative agents.[5]

-

Inflammation: As inhibitors of inflammatory pathways.[17]

-

Infectious Diseases: As antibacterial or antifungal agents.[2]

5.2. Logical Pathway for Drug Development

The following diagram illustrates a logical pathway for utilizing (1-Isopropyl-1H-pyrazol-5-yl)methanol in a drug discovery program.

Caption: Drug development pathway utilizing the target molecule.

Conclusion

(1-Isopropyl-1H-pyrazol-5-yl)methanol is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the presence of a reactive hydroxyl group make it an ideal starting material for the generation of diverse chemical libraries. The established importance of the pyrazole core in numerous approved drugs underscores the potential for discovering novel therapeutic agents through the exploration of derivatives of this compound. This guide provides a solid foundation for researchers to understand and utilize (1-Isopropyl-1H-pyrazol-5-yl)methanol in their drug discovery and development endeavors.

References

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

-

National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

-

MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link]

-

PubChem. (1-cyclopropyl-1H-pyrazol-5-yl)methanol. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]

-

ResearchGate. Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Available from: [Link]

-

Scribd. Synthesis and Activity of Pyrazole Carbaldehydes. Available from: [Link]

-

Global Substance Registration System. (2-(1-ISOPROPYL-1H-PYRAZOL-5-YL)PYRIDIN-3-YL)METHANOL. Available from: [Link]

-

PubChem. (1H-Pyrazol-3-yl)methanol. Available from: [Link]

-

STM Journals. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

-

ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]

-

National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available from: [Link]

-

PubChem. Pyrazol-1-yl-methanol. Available from: [Link]

-

MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

NIST. Infrared spectra of methanol, ethanol, and n-propanol. Available from: [Link]

-

ACS Publications. How Vibrational Notations Can Spoil Infrared Spectroscopy: A Case Study on Isolated Methanol. Available from: [Link]

-

National Center for Biotechnology Information. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

-

Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Available from: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available from: [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

-

SpectraBase. 3-ISOPROPYL-1H-PYRAZOL-5(4H)-ONE - [13C NMR]. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1-isopropyl-1H-pyrazol-5-yl)methanol | CymitQuimica [cymitquimica.com]

- 7. SmallMolecules.com | (1-Isopropyl-1H-pyrazol-5-yl)methanol (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. » JoMCCT [journals.stmjournals.com]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. 100305-93-9|1-Isopropyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 14. chem.washington.edu [chem.washington.edu]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. aux.uibk.ac.at [aux.uibk.ac.at]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

(1-Isopropyl-1H-pyrazol-5-yl)methanol CAS number and molecular weight

The following technical guide details the physicochemical properties, synthetic pathways, and applications of (1-Isopropyl-1H-pyrazol-5-yl)methanol , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

(1-Isopropyl-1H-pyrazol-5-yl)methanol (CAS: 1007488-73-4) is a functionalized pyrazole intermediate characterized by a primary alcohol moiety at the C5 position and an isopropyl group at the N1 position. Unlike its more common 3-substituted or 4-substituted isomers, the 1,5-substitution pattern introduces unique steric vectors and lipophilic properties, making it a valuable scaffold for designing kinase inhibitors, agrochemicals, and fragment-based drug discovery (FBDD) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | (1-Isopropyl-1H-pyrazol-5-yl)methanol |

| CAS Registry Number | 1007488-73-4 |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| MDL Number | MFCD08059963 |

| InChI Key | FWDPTLIWTZTAEM-UHFFFAOYSA-N |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~13.5 (Alcohol OH), ~2.5 (Pyrazole N) |

Structural Context

The molecule consists of an electron-rich pyrazole ring. The isopropyl group at N1 provides steric bulk that can fill hydrophobic pockets in protein targets, while the C5-hydroxymethyl group serves as a versatile handle for further functionalization (e.g., conversion to halides, aldehydes, or ethers) or as a hydrogen-bond donor/acceptor in pharmacophore mapping.

Synthetic Methodologies

High-fidelity synthesis of 1,5-disubstituted pyrazoles is chemically challenging due to the thermodynamic preference for 1,3-isomers during cyclization. Two primary methodologies are recommended: Direct C5-Lithiation (High Precision) and Regioselective Cyclocondensation (Scale-Up).

Method A: Direct C5-Lithiation (The "Precision" Route)

This method exploits the directing effect of the N1-protecting group to selectively functionalize the C5 position. It is the most reliable method for small-to-medium scale synthesis as it avoids regioisomeric mixtures.

Mechanism: The lone pair on N1 coordinates with the lithium species, directing deprotonation specifically to the C5 proton.

Protocol:

-

Starting Material: 1-Isopropyl-1H-pyrazole.

-

Lithiation: Dissolve starting material in anhydrous THF under inert atmosphere (N₂/Ar). Cool to -78°C.

-

Reagent: Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 1 hour at -78°C to generate the C5-lithiated species.

-

Quench: Add Paraformaldehyde (or DMF followed by NaBH₄ reduction) to the reaction mixture.

-

Workup: Allow to warm to RT, quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Method B: Cyclocondensation (The "Scale-Up" Route)

For larger batches, cyclization of isopropylhydrazine with a 1,3-dielectrophile is used. Note that standard conditions often yield the 1,3-isomer; specific precursors are required to favor the 1,5-isomer.

Protocol:

-

Reactants: Isopropylhydrazine hydrochloride + Ethyl 2-oxo-3-butynoate (or equivalent synthetic surrogate like a trichloromethyl enone).

-

Conditions: Reflux in Ethanol/Acetic Acid.

-

Reduction: The resulting ester (Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate) is reduced using LiAlH₄ or DIBAL-H in THF to yield the target alcohol.

Visual Workflow (Graphviz)

Caption: Comparative synthetic pathways showing the direct C5-lithiation route (Top) vs. the classical cyclization-reduction route (Bottom).

Applications in Drug Discovery

The (1-Isopropyl-1H-pyrazol-5-yl)methanol scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other 5-membered heterocycles.

Kinase Inhibition

The pyrazole ring is a common hinge-binding motif in kinase inhibitors. The 1,5-substitution pattern orients the C5-hydroxymethyl group towards the solvent front or ribose binding pocket, distinct from the trajectory of 1,3-isomers.

-

Utility: Precursor for installing "warheads" (e.g., acrylamides) or solubilizing groups via etherification.

Scaffold Hopping

In fragment-based design, this molecule allows researchers to explore the "ortho" space relative to the nitrogen.

-

Lipophilicity: The isopropyl group (LogP contribution ~1.0) improves membrane permeability compared to methyl analogs, while the alcohol provides a handle to modulate solubility.

Agrochemicals

Derivatives of 1-isopropyl-5-substituted pyrazoles are frequently found in acaricides and insecticides (e.g., Tebufenpyrad analogs), where the spatial arrangement of the lipophilic isopropyl group is critical for receptor binding.

Handling & Stability

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The primary alcohol is susceptible to slow oxidation to the aldehyde if exposed to air over prolonged periods.

-

Safety: Classified as an irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and acid chlorides unless reaction is intended.

References

-

CymitQuimica . (1-isopropyl-1H-pyrazol-5-yl)methanol Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (Precursor). Retrieved from

-

BocSci . (1-Isopropyl-1H-pyrazol-5-yl)methanol Catalog Entry. Retrieved from

-

Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett. Retrieved from

-

Sigma-Aldrich . 1-Isopropyl-1H-pyrazol-4-yl)methanol (Isomer Comparison). Retrieved from

An In-depth Technical Guide to the Solubility Profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey through drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive analysis of the solubility profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document explores the molecular characteristics governing its solubility, presents an estimated solubility profile in a range of common organic solvents, and provides detailed, field-proven protocols for the experimental determination of both equilibrium and kinetic solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to navigate the challenges associated with the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability. Poor solubility can lead to a cascade of challenges, including difficulties in purification, formulation hurdles, and ultimately, suboptimal bioavailability.[1] A thorough understanding of a compound's solubility in various organic solvents is therefore not merely an academic exercise but a crucial step in de-risking a drug development program. This guide focuses on (1-Isopropyl-1H-pyrazol-5-yl)methanol, a molecule featuring a substituted pyrazole ring, a common scaffold in medicinal chemistry. The principles and methodologies discussed herein are broadly applicable to other heterocyclic compounds, providing a robust framework for solubility characterization.

Physicochemical Properties of (1-Isopropyl-1H-pyrazol-5-yl)methanol

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [2] |

| Molecular Weight | 140.186 g/mol | [2] |

| Structure | A five-membered pyrazole ring with an isopropyl group at the N1 position and a methanol group at the C5 position. | - |

| Hydrogen Bond Donor | 1 (from the hydroxyl group) | - |

| Hydrogen Bond Acceptor | 2 (the two nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group) | - |

The presence of both a hydrogen bond donor (-OH) and multiple hydrogen bond acceptors (N, O) suggests that hydrogen bonding will play a significant role in its interactions with protic and other polar solvents.[3] The isopropyl group, being nonpolar, will contribute to its solubility in less polar environments. The overall solubility will be a balance of these competing factors.

Theoretical Framework: Intermolecular Forces and Solvent Selection

The adage "like dissolves like" is a simplified but effective guiding principle in solubility science. The solubility of (1-Isopropyl-1H-pyrazol-5-yl)methanol in a given organic solvent is dictated by the interplay of intermolecular forces between the solute and solvent molecules.

Key Intermolecular Interactions:

-

Hydrogen Bonding: The hydroxyl group of the molecule can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate). This is often the dominant factor in its solubility in polar solvents.

-

Dipole-Dipole Interactions: The pyrazole ring and the methanol group impart a significant dipole moment to the molecule. This allows for favorable interactions with polar aprotic solvents like dichloromethane and acetone.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar isopropyl group and the overall molecular structure contribute to van der Waals interactions, which are the primary forces at play in nonpolar solvents like hexane and toluene.

The interplay of these forces can be visualized as follows:

Figure 1. Intermolecular forces governing solubility.

Estimated Solubility Profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol

While experimental data is the gold standard, in its absence, a qualitative and semi-quantitative estimation can be made based on the principles outlined above and data from structurally similar molecules.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility (at 25°C) | Rationale |

| Methanol | Protic Polar | 32.7 | Very Soluble | Strong hydrogen bonding with the -OH group and favorable dipole-dipole interactions.[4] |

| Ethanol | Protic Polar | 24.5 | Freely Soluble | Similar to methanol, with slightly reduced polarity.[4] |

| Isopropanol | Protic Polar | 19.9 | Soluble | Increased nonpolar character of the solvent may slightly reduce solubility compared to methanol and ethanol. |

| Acetone | Aprotic Polar | 20.7 | Freely Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities.[5] |

| Ethyl Acetate | Aprotic Polar | 6.0 | Soluble | Moderate polarity and hydrogen bond accepting ability. |

| Dichloromethane | Aprotic Polar | 9.1 | Soluble | Good dipole-dipole interactions. |

| Acetonitrile | Aprotic Polar | 37.5 | Soluble | High polarity but weaker hydrogen bond accepting ability than acetone.[5] |

| Tetrahydrofuran (THF) | Aprotic Polar | 7.6 | Sparingly Soluble | Lower polarity and steric hindrance around the ether oxygen may limit interactions. |

| Toluene | Nonpolar | 2.4 | Slightly Soluble | Dominated by van der Waals interactions with the isopropyl group and pyrazole ring.[5] |

| Hexane | Nonpolar | 1.9 | Very Slightly Soluble | Primarily van der Waals interactions, unfavorable for the polar functional groups.[6] |

Solubility classifications are based on USP definitions (e.g., Very Soluble: <1 part solvent per part solute; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Slightly Soluble: 100-1000 parts; Very Slightly Soluble: 1000-10,000 parts).[7]

Experimental Determination of Solubility: Protocols and Best Practices

Accurate experimental determination of solubility is essential for informed decision-making in drug development. The following protocols outline robust methods for measuring both equilibrium and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature.[8]

Protocol:

-

Preparation: Add an excess amount of (1-Isopropyl-1H-pyrazol-5-yl)methanol to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Figure 2. Workflow for equilibrium solubility determination.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. It is often more representative of the conditions encountered in early-stage biological assays.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (1-Isopropyl-1H-pyrazol-5-yl)methanol in 100% dimethyl sulfoxide (DMSO).

-

Dispensing: Dispense a small volume of the DMSO stock solution into a 96-well plate.

-

Solvent Addition: Add the desired organic solvent to each well, initiating precipitation.

-

Incubation: Incubate the plate for a defined period (e.g., 2-24 hours) at a constant temperature.

-

Analysis: Determine the concentration of the compound remaining in solution using a high-throughput method such as nephelometry (light scattering) or UV-Vis spectroscopy in a plate reader after filtration.

Factors Influencing Solubility

Several factors can significantly impact the solubility of (1-Isopropyl-1H-pyrazol-5-yl)methanol:

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[9] This is an endothermic process where heat is absorbed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and solvent generally leads to higher solubility.[10]

-

Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.

Implications for Drug Development

The solubility profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol has direct implications for various stages of its development:

-

Process Chemistry: The choice of solvents for reaction, work-up, and crystallization is guided by the compound's solubility at different temperatures. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal for crystallization.

-

Formulation Development: For liquid formulations, a solvent system that can maintain the compound in solution at the desired concentration is required. For solid dosage forms, the dissolution rate in physiological media will be influenced by its intrinsic solubility.

-

Preclinical Studies: The selection of a suitable vehicle for in vitro and in vivo studies is dependent on the compound's solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol in organic solvents. By understanding the interplay of its molecular structure and the properties of the solvent, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocols offer a robust framework for the accurate determination of both equilibrium and kinetic solubility, which are critical parameters for the successful advancement of this and other drug candidates. While predictive models and theoretical understanding provide valuable guidance, experimental verification remains the cornerstone of sound scientific practice in drug development.

References

- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link to a relevant scientific journal]

- Chemistry LibreTexts. (2019). Solubility.

- CymitQuimica. (n.d.). (1-isopropyl-1H-pyrazol-5-yl)methanol.

- Lumen Learning. (n.d.). Physical Properties of Alcohols.

- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.

- meriSTEM. (2020). Alcohols: solubility and solvent polarity.

- Organic Chemistry LibreTexts. (n.d.). How Hydrogen-bonding Influences Properties.

- BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.

- ENTECH Online. (2023). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts.

- ResearchGate. (2023). 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. [Link to a relevant scientific paper]

- ACS Omega. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. [Link to a relevant scientific journal]

- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link to a relevant scientific journal]

- University of Calgary. (n.d.). Solubility of Organic Compounds.

- SlideShare. (n.d.). Solubility experimental methods.

- Chemistry LibreTexts. (n.d.). Physical Properties of Alcohols; Hydrogen Bonding.

- Chemistry LibreTexts. (n.d.). Hydrogen Bonding Interactions and Solubility.

- CymitQuimica. (n.d.). (1-isopropyl-1H-pyrazol-5-yl)methanol.

- BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.

- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.

- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.

- Chemistry LibreTexts. (2019). Solubility.

- meriSTEM. (2020). Alcohols: solubility and solvent polarity.

- ChemicalBook. (n.d.). Pyrazole.

- Sigma-Aldrich. (n.d.). 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester.

- ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. [Link to a relevant scientific paper]

- ResearchGate. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link to a relevant scientific paper]

- ResearchGate. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. [Link to a relevant scientific paper]

- ResearchGate. (n.d.). Calculation of drug-like molecules solubility using predictive activity coefficient models. [Link to a relevant scientific paper]

- PMC. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link to a relevant scientific journal]

- ResearchGate. (n.d.). Computational models for the prediction of drug solubility. [Link to a relevant scientific paper]

- PMC. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. [Link to a relevant scientific journal]

- Solubility and Polarity. (n.d.).

Sources

- 1. (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol | Chemrio [chemrio.com]

- 2. (1-isopropyl-1H-pyrazol-5-yl)methanol | CymitQuimica [cymitquimica.com]

- 3. Alcohols and Ethers [chemed.chem.purdue.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Thermodynamic Stability of 1-Isopropyl-Substituted Pyrazole Alcohols

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and versatile biological activities. Its derivatives have been successfully incorporated into a multitude of blockbuster drugs, ranging from anti-inflammatory agents to kinase inhibitors. The strategic substitution of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties, including its thermodynamic stability, which is a critical determinant of shelf-life, formulation, and ultimately, therapeutic efficacy. This guide focuses on a specific, yet increasingly important, class of these compounds: 1-isopropyl-substituted pyrazole alcohols. The introduction of the isopropyl group at the N1 position and a hydroxyl-bearing moiety on the pyrazole core presents a unique interplay of steric and electronic effects that profoundly influence the molecule's stability. Understanding these factors is paramount for the rational design of novel therapeutics with optimized properties.

Foundational Principles of Thermodynamic Stability in Pyrazole Systems

The thermodynamic stability of a molecule is intrinsically linked to its Gibbs free energy of formation (ΔGf°). A lower, more negative ΔGf° signifies a more stable compound. In the context of 1-isopropyl-substituted pyrazole alcohols, several key factors contribute to the overall thermodynamic landscape:

-

Aromaticity of the Pyrazole Ring: The inherent aromaticity of the five-membered pyrazole ring provides a significant stabilizing effect. This delocalization of π-electrons across the ring system lowers the overall energy of the molecule.

-

Nature of Substituents: The electronic properties of substituents on the pyrazole ring can either enhance or diminish its stability. Electron-donating groups can increase electron density in the ring, potentially impacting stability, while electron-withdrawing groups can have the opposite effect.

-

Steric Hindrance: The bulky isopropyl group at the N1 position introduces steric strain, which can influence the preferred conformation of the molecule and, consequently, its thermodynamic stability. The interaction between the isopropyl group and adjacent substituents is a key consideration.

-

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group in proximity to a nitrogen atom of the pyrazole ring opens the possibility of intramolecular hydrogen bond formation. This interaction can significantly stabilize the molecule by forming a pseudo-cyclic arrangement, lowering the overall energy.

-

Solvent Effects: The surrounding solvent can influence the stability of a molecule through various interactions, such as hydrogen bonding and dipole-dipole interactions. The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, is a crucial parameter in assessing stability in a relevant biological or formulation context.

The Role of the 1-Isopropyl Group: A Conformational Analysis

The N1-isopropyl substituent is not merely a passive placeholder; it actively dictates the conformational preferences of the pyrazole alcohol. The rotation around the C-N bond connecting the isopropyl group to the pyrazole ring is a key dynamic process.

Rotational Barriers and Preferred Conformations

Computational methods, such as Density Functional Theory (DFT), are invaluable for probing the conformational landscape of these molecules. By performing a relaxed potential energy surface scan, we can identify the low-energy conformers and the transition states that separate them.

Experimental Protocol: Computational Conformational Analysis

-

Software: Gaussian, Spartan, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).

-

Procedure: a. Construct the initial 3D structure of the 1-isopropyl-substituted pyrazole alcohol. b. Define the dihedral angle corresponding to the rotation around the N1-C(isopropyl) bond as the reaction coordinate. c. Perform a relaxed potential energy surface (PES) scan by systematically rotating this dihedral angle in small increments (e.g., 10-15 degrees). At each step, the rest of the molecular geometry is optimized. d. Plot the relative energy versus the dihedral angle to visualize the rotational energy profile. e. Identify the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states for rotation. f. Perform full geometry optimizations and frequency calculations on the identified minima to confirm they are true local minima (no imaginary frequencies) and to obtain their thermochemical properties (enthalpy, Gibbs free energy).

The results of such an analysis will reveal the energetic penalty associated with eclipsing interactions between the methyl groups of the isopropyl substituent and the pyrazole ring. The most stable conformer will be the one that minimizes these steric clashes.

Caption: Workflow for computational conformational analysis.

Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction

The presence of a hydroxyl group, particularly at the C3 or C5 position of the pyrazole ring, can lead to the formation of a stabilizing intramolecular hydrogen bond with the N2 atom. The strength of this bond is a significant contributor to the overall thermodynamic stability.

Characterizing the Hydrogen Bond

The existence and strength of an intramolecular hydrogen bond can be inferred from several experimental and computational parameters:

-

Geometric Parameters: A short distance between the hydroxyl proton and the acceptor nitrogen atom (typically < 2.5 Å) and a favorable bond angle (close to 180°) are indicative of a hydrogen bond.

-

Vibrational Frequencies: The O-H stretching frequency in the infrared (IR) spectrum will be red-shifted (shifted to lower wavenumbers) and broadened in the presence of a hydrogen bond.

-

Quantum Theory of Atoms in Molecules (QTAIM): This computational analysis can identify a bond critical point (BCP) between the hydrogen and acceptor atoms, and the electron density at this point correlates with the strength of the interaction.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electron density from the lone pair of the acceptor nitrogen into the antibonding orbital of the O-H bond.

| Parameter | Indication of Intramolecular H-Bond | Method of Determination |

| H···N distance | < 2.5 Å | X-ray Crystallography, DFT Optimization |

| O-H···N angle | > 110° | X-ray Crystallography, DFT Optimization |

| O-H Stretch Freq. | Red-shift and broadening | Infrared (IR) Spectroscopy |

| Bond Critical Point | Presence between H and N | QTAIM Analysis |

| E(2) Stabilization Energy | Significant value for n(N) -> σ*(O-H) | NBO Analysis |

Table 1: Key indicators for the presence and strength of an intramolecular hydrogen bond.

Quantifying Thermodynamic Stability: Experimental and Computational Approaches

A comprehensive understanding of the thermodynamic stability of 1-isopropyl-substituted pyrazole alcohols requires a synergistic approach, combining experimental measurements with high-level computational modeling.

Experimental Determination

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of the crystalline solid. Higher melting points and enthalpies of fusion are generally indicative of greater lattice energy and, indirectly, molecular stability in the solid state.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The decomposition temperature provides a measure of the thermal stability of the compound.

-

Calorimetry: Bomb calorimetry can be used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Experimental Protocol: Thermal Stability Analysis using TGA

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified 1-isopropyl-substituted pyrazole alcohol into an appropriate sample pan (e.g., alumina, platinum).

-

Experimental Conditions: a. Atmosphere: Typically, an inert atmosphere (e.g., nitrogen, argon) is used to study thermal decomposition without oxidation. A flow rate of 20-50 mL/min is common. b. Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 25 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: a. Plot the percentage of mass loss versus temperature. b. Determine the onset temperature of decomposition (Tonset), which is often used as a measure of thermal stability. This is typically determined by the intersection of the tangent to the baseline and the tangent to the decomposition curve. c. Identify the temperatures at which 5% and 50% mass loss occurs (T5% and T50%) for comparative purposes.

Computational Prediction

High-level quantum chemical calculations are indispensable for obtaining accurate thermodynamic data, especially when experimental measurements are challenging.

-

Gibbs Free Energy of Formation (ΔGf°): This is the ultimate measure of thermodynamic stability. It can be calculated using isodesmic or homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach helps to cancel out systematic errors in the calculations.

-

Solvation Free Energy (ΔGsolv): To understand stability in solution, the Gibbs free energy of solvation must be calculated. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are commonly used for this purpose.

Caption: Workflow for calculating solvation free energy.

Case Study: Hypothetical Analysis of Positional Isomers

Consider the two positional isomers: (1-isopropyl-1H-pyrazol-3-yl)methanol and (1-isopropyl-1H-pyrazol-5-yl)methanol. While seemingly similar, their thermodynamic stabilities are expected to differ due to the subtle interplay of electronic and steric factors.

A computational study would likely reveal that the isomer allowing for a more favorable intramolecular hydrogen bond geometry, with minimal steric clash between the isopropyl group and the hydroxymethyl substituent, would possess the lower Gibbs free energy of formation and thus be the thermodynamically more stable isomer. The NBO E(2) stabilization energy for the n(N2) -> σ*(O-H) interaction would be a key quantitative descriptor in this comparison.

Conclusion and Future Outlook

The thermodynamic stability of 1-isopropyl-substituted pyrazole alcohols is a multifaceted property governed by the interplay of the pyrazole ring's aromaticity, the conformational constraints imposed by the N1-isopropyl group, and the potential for stabilizing intramolecular hydrogen bonds. A comprehensive evaluation of this stability necessitates a combined experimental and computational approach. For drug development professionals, a thorough understanding of these principles is not merely an academic exercise; it is a prerequisite for the design of robust and reliable drug candidates. As synthetic methodologies become more sophisticated, allowing for the precise placement of various functional groups on the pyrazole scaffold, the ability to predict and rationalize the thermodynamic stability of the resulting molecules will become an increasingly critical component of the drug discovery pipeline.

References

-

Harville, T., & Gordon, M. S. (n.d.). Intramolecular Hydrogen Bonding Analysis. U.S. Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]

-

Computational Study of Geometry, Solvation Free Energy, Dipole Moment, Polarizability, Hyperpolarizability and Molecular Properties of 2-Methylimidazole. (2017). Sultan Qaboos University Journal for Science. Retrieved from [Link]

-

Theory of conformational analysis. (n.d.). Imperial College London. Retrieved from [Link]

-

Afrin, S., & Zahan, K. A. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(8), 2309. [Link]

-

A Study of Equation-Solving and Gibbs Free Energy Minimization Methods for Phase Equilibrium Calculations. (2014). ResearchGate. Retrieved from [Link]

-

Oliveira, P. R., et al. (2017). Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. Physical Chemistry Chemical Physics, 19(44), 29999-30009. [Link]

-

Isopropyl Alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of substituted pyrazoles from propargyl alcohols. (2020). ResearchGate. Retrieved from [Link]

-

Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3535. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). National Institutes of Health. Retrieved from [Link]

Navigating the Unseen: A Technical Safety and Handling Guide for (1-Isopropyl-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | CymitQuimica[1] |

| Molecular Weight | 140.186 g/mol | CymitQuimica[1] |

| Purity | Typically >97% | CymitQuimica[1] |

| Appearance | Likely a solid or liquid | Inferred from related compounds |

| Solubility | Predicted to be moderately soluble in polar aprotic solvents (e.g., DMF, DMSO). | Vulcanchem[2] |

Hazard Identification and Toxicological Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for (1-Isopropyl-1H-pyrazol-5-yl)methanol, this section extrapolates potential hazards from structurally similar pyrazole-containing molecules and the parent alcohol, methanol. It is imperative to handle this compound with the assumption that it may possess similar toxicological properties.

GHS Hazard Classification (Predicted): Based on data for related pyrazole methanols, the following GHS classifications are anticipated:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3][4]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3][4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[4][5]

Toxicological Insights:

The toxicity of pyrazole derivatives can vary, but some exhibit reproductive toxicity in animal studies.[6] The primary routes of exposure are ingestion, inhalation, and skin contact.

The "methanol" component of the molecule warrants particular caution. Methanol is a toxic alcohol, and its metabolism in the body produces formic acid, which can lead to metabolic acidosis, visual disturbances (including blindness), and damage to the central nervous system.[7][8] While the isopropyl and pyrazole substitutions will alter the metabolic profile, the potential for methanol-like toxicity should not be disregarded.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through appropriate handling procedures and the consistent use of Personal Protective Equipment (PPE) is non-negotiable.

Engineering Controls:

-

Chemical Fume Hood: All handling of (1-Isopropyl-1H-pyrazol-5-yl)methanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles that adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.[9]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation before use and dispose of contaminated gloves properly.[3]

-

Lab Coat: A flame-retardant lab coat should be worn and fully buttoned.

-

-

Respiratory Protection: For situations where a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where chemicals are handled.[10]

-

Remove and wash contaminated clothing before reuse.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10] Keep away from heat, sparks, and open flames.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[9]

Emergency Procedures

Preparedness is key to mitigating the impact of any accidental exposure or release.

First-Aid Measures:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. If irritation persists, seek medical attention.

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3. Avoid breathing vapors or dust.[3]

-

Containment and Clean-up: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[12] Prevent the spill from entering drains or waterways.

Fire and Explosion Hazards

While specific data is unavailable, the presence of the methanol and isopropyl groups suggests flammability.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[11] Water spray can be used to cool containers.[13]

-

Hazardous Combustion Products: Combustion may produce toxic fumes of nitrogen oxides (NOx) and carbon monoxide (CO).[9]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Disposal: Dispose of (1-Isopropyl-1H-pyrazol-5-yl)methanol and any contaminated materials as hazardous waste. Do not allow the chemical to enter the environment.

Diagrams and Workflows

To visually reinforce the safety protocols, the following diagrams illustrate key workflows.

Caption: Workflow for the safe handling of (1-Isopropyl-1H-pyrazol-5-yl)methanol.

Caption: Emergency response flowchart for an exposure incident.

Conclusion

While the full safety profile of (1-Isopropyl-1H-pyrazol-5-yl)methanol is yet to be definitively established, a cautious and informed approach based on data from structurally related compounds is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can confidently and safely work with this valuable chemical building block. The advancement of science and the well-being of scientists are not mutually exclusive; they are, in fact, intrinsically linked.

References

-

MG Chemicals. Safety Data Sheet - Isopropyl Alcohol. [Link]

-

New Jersey Department of Health. Methanol - Hazardous Substance Fact Sheet. [Link]

-

GOV.UK. Incident management: methanol. [Link]

-

Methanol Institute. FIRE SAFETY. [Link]

-

ChemSupply Australia. Safety data sheet. [Link]

-

PubChem. (1H-Pyrazol-3-yl)methanol. [Link]

-

PubChem. (1-cyclopropyl-1H-pyrazol-5-yl)methanol. [Link]

-

ChemSupply Australia. SAFETY DATA SHEET - Propan-2-ol. [Link]

-

University of California, Los Angeles. Methanol - Standard Operating Procedure. [Link]

-

DRH EM. Toxic Alcohols: Not Always A Clear-Cut Diagnosis. [Link]

-

State of Michigan. SAFETY DATA SHEET - Methanol. [Link]

-

The Ohio State University. SOP - CFAES Isopropyl Alcohol. [Link]

-

PubChem. Pyrazol-1-yl-methanol. [Link]

-

Inchem.org. Methanol (HSG 105, 1997). [Link]

-

ChemSupply Australia. Safety Data Sheet for Methanol AR. [Link]

-

NSW Rural Fire Service. Incidents - Common Flammable Liquids. [Link]

-

PubChem. Methanol. [Link]

-

Zaera Research Group. Isopropyl alcohol. [Link]

-

Univar Solutions. Isopropyl Alcohol - SAFETY DATA SHEET. [Link]

-

NCBI Bookshelf. Methanol Toxicity. [Link]

-

ACEP. Toxic Alcohols | Toxicology Section. [Link]

-

DRH EM. Toxic Alcohols: Not Always A Clear-Cut Diagnosis. [Link]

-

PubMed. Methanol Toxicity. [Link]

Sources

- 1. (1-isopropyl-1H-pyrazol-5-yl)methanol | CymitQuimica [cymitquimica.com]

- 2. [1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol () for sale [vulcanchem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs-dev-public.ncats.io]

- 7. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Toxic Alcohols | Toxicology Section [acep.org]

- 9. fishersci.com [fishersci.com]

- 10. riccachemical.com [riccachemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. michigan.gov [michigan.gov]

- 13. rfs.nsw.gov.au [rfs.nsw.gov.au]

Methodological & Application

synthesis protocols using (1-Isopropyl-1H-pyrazol-5-yl)methanol as an intermediate

This guide details the synthesis and application of (1-Isopropyl-1H-pyrazol-5-yl)methanol , a versatile heterocyclic building block used in the development of kinase inhibitors and GPCR ligands.[1]

Part 1: Strategic Introduction

(1-Isopropyl-1H-pyrazol-5-yl)methanol (CAS: 1007488-73-4) serves as a critical "head-group" intermediate in medicinal chemistry.[1] Its structural value lies in the 1-isopropyl group , which fills hydrophobic pockets (e.g., in ATP-binding sites), and the 5-hydroxymethyl handle , which allows for diverse covalent attachments (ethers, amines, amides) while maintaining a specific vector orientation distinct from the more common 3- or 4-substituted pyrazoles.

Distinction Note: Do not confuse this intermediate with the Voxelotor intermediate, (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol.[1] While structurally related, the protocol below focuses on the direct functionalization of the pyrazole ring itself, a scaffold seen in early-stage discovery for RET and ALK kinase inhibitors.

Part 2: Synthesis of the Intermediate

Two primary routes exist: Regioselective Lithiation (ideal for lab-scale/diversity) and Cyclization-Reduction (ideal for scale-up).[1]

Route A: The "Lithiation-Quench" Protocol (Direct C5 Functionalization)

Best for: Rapid access from commercially available 1-isopropylpyrazole.[1]

Mechanism: The N1-isopropyl group directs lithiation to the C5 position due to the coordination of the lithium cation with the pyrazole nitrogen lone pair (Directed ortho Metalation - DoM), followed by a nucleophilic attack on paraformaldehyde.[1]

Step-by-Step Protocol:

-

Equipment Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Reagents:

-

1-Isopropyl-1H-pyrazole (1.0 eq, 11.0 g, 100 mmol)[1]

-

n-Butyllithium (2.5 M in hexanes, 1.1 eq, 44 mL)

-

Paraformaldehyde (3.0 eq, dried under vacuum)

-

Anhydrous THF (100 mL)

-

-

Lithiation:

-

Dissolve 1-isopropylpyrazole in THF and cool to -78 °C (dry ice/acetone bath).

-

Add n-BuLi dropwise over 30 minutes.[1] Maintain internal temperature below -70 °C.

-

Critical Step: Stir at -78 °C for 1 hour. The solution will turn yellow/orange, indicating the formation of the C5-lithio species.

-

-

Formylation:

-

In a separate flask, heat paraformaldehyde to generate gaseous formaldehyde and stream it into the reaction mixture (using a cannula) OR add dry paraformaldehyde directly as a solid in one portion (simpler, but requires vigorous stirring).

-

Allow the mixture to warm slowly to room temperature over 3 hours.

-

-

Workup:

-

Purification:

-

Flash chromatography (Hexanes:EtOAc 1:1 to 0:1).

-

Yield: Typically 65-75% as a colorless oil or low-melting solid.[1]

-

Route B: Ester Reduction (Scale-Up)

Best for: Multi-gram batches avoiding cryogenic conditions.[1]

-

Precursor Synthesis: React isopropylhydrazine with ethyl 2-(ethoxymethylene)-3-oxobutanoate equivalents or use commercially available Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate .[1]

-

Reduction Protocol:

Part 3: Downstream Application Protocols

Once synthesized, the alcohol is rarely the endpoint. It is activated for coupling.[1]

Application 1: Conversion to Chloride (Alkylation Partner)

Use Case: Synthesizing ether-linked inhibitors (e.g., Williamson ether synthesis).

Protocol:

-

Dissolve (1-isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq) in DCM (10 mL/g).

-

Cool to 0 °C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

-

Note: No base is usually needed, but catalytic DMF (2 drops) accelerates the reaction.

-

-

Stir at RT for 2 hours. Monitor by TLC (the chloride is less polar than the alcohol).[1]

-

Workup: Evaporate volatiles strictly under reduced pressure. Co-evaporate with toluene to remove residual HCl/SO₂.[1]

-

Stability Warning: The resulting 5-(chloromethyl)-1-isopropyl-1H-pyrazole is reactive.[1] Use immediately or store as a solution in DCM at -20 °C.

Application 2: Manganese Dioxide Oxidation (Aldehyde Synthesis)

Use Case: Reductive amination to install amine linkers.

Protocol:

-

Dissolve the alcohol in DCM or Chloroform.[1]

-

Add Activated MnO₂ (10 eq).[1]

-

Tip: Activation of MnO₂ (heating at 110°C for 24h) is crucial for reproducibility.[1]

-

-

Stir vigorously at reflux for 4-12 hours.

-

Concentrate to yield 1-isopropyl-1H-pyrazole-5-carbaldehyde .[1]

-

Yield: 80-90%.[1]

-

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

Caption: Divergent synthesis tree showing the generation of electrophilic partners from the alcohol intermediate.

Part 5: Data & Troubleshooting

Solvent Compatibility Table for Nucleophilic Substitution (using the Chloride derivative):

| Solvent | Base | Temperature | Yield (Ether Formation) | Notes |

| DMF | K₂CO₃ | 60 °C | High (85%) | Standard condition.[1] Best for phenols.[1] |

| Acetonitrile | Cs₂CO₃ | Reflux | Moderate (60%) | Cleaner workup, but slower kinetics. |

| THF | NaH | 0 °C -> RT | High (80%) | Required for aliphatic alcohols.[1] |

| DCM | TEA | RT | Low (<20%) | Only works for highly reactive amines.[1] |

Expert Insight - Regioselectivity Check: When synthesizing the starting material or the intermediate, verify the position of the isopropyl group using NOESY NMR.

-

Correct Isomer (1-isopropyl-5-substituted): NOE correlation observed between the isopropyl methine proton and the H4 pyrazole proton.[1]

-

Incorrect Isomer (1-isopropyl-3-substituted): Weak or no NOE between isopropyl and substituents; distinct chemical shift of the methyl groups.[1]

References

-

Regioselective Lithiation of N-Alkyl Pyrazoles

-

Voxelotor Analog Chemistry (Mitsunobu/Alkylation Context)

-

General Pyrazole Synthesis (Cyclization)

Sources

- 1. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 6422484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20160207904A1 - Crystalline 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde ansolvate salts - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Application Note: High-Fidelity Oxidation of (1-Isopropyl-1H-pyrazol-5-yl)methanol

Executive Summary & Rationale

The transformation of (1-Isopropyl-1H-pyrazol-5-yl)methanol to its corresponding aldehyde, (1-Isopropyl-1H-pyrazol-5-yl)carbaldehyde (CAS: 100305-93-9), is a critical intermediate step in the synthesis of various c-Met and ALK kinase inhibitors.

While primary alcohols can be oxidized by a plethora of reagents, the pyrazole core presents specific challenges:

-

Nitrogen Lone Pair Interference: The basic nitrogen atoms can coordinate with metal-based oxidants (e.g., PCC/PDC), leading to catalyst poisoning or difficult workups.

-

Regiochemical Sensitivity: The 5-position is electronically coupled to the N1-isopropyl group. Steric bulk at N1 can influence the conformation, potentially slowing down surface-dependent oxidations.

This guide presents two validated protocols:

-

Protocol A (Activated MnO₂): The industry "gold standard" for heterocyclic benzylic-like alcohols. It offers superior chemoselectivity, preventing over-oxidation to the carboxylic acid.

-

Protocol B (Dess-Martin Periodinane - DMP): A homogeneous, high-velocity alternative for small-scale or sluggish substrates.

Chemical Reaction Overview

The oxidation restores the aromatic conjugation of the carbonyl with the pyrazole ring, providing a thermodynamic driving force.

Figure 1: General reaction scheme for the oxidation of the pyrazolyl methanol.

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

Best for: Scale-up (>10g), routine synthesis, and substrates sensitive to acidic conditions.

Mechanistic Insight

MnO₂ oxidation of allylic/benzylic alcohols is heterogeneous. The mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by the formation of a manganate ester. The rate-determining step is the homolytic cleavage of the C-H bond. Because the resulting radical is stabilized by the adjacent aromatic pyrazole ring, this method is highly selective for this specific substrate.

Reagents & Materials

-

Substrate: (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

-

Oxidant: Activated MnO₂ (10.0 - 15.0 equiv). Note: "Activated" is critical. Commercial MnO₂ varies wildly in activity.

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Anhydrous is preferred but not strictly required.

-

Additives: Celite® 545 for filtration.

Step-by-Step Methodology

-

Activation (Critical Step): If using older MnO₂ stock, heat the solid at 110°C under vacuum for 12 hours prior to use. This removes surface-bound water which deactivates the catalyst.

-

Solvation: Dissolve the pyrazole methanol (e.g., 5.0 g) in DCM (50 mL, 10 mL/g concentration). Ensure complete dissolution.

-

Addition: Add Activated MnO₂ (10 equiv by mass relative to substrate is a good rule of thumb, or ~15 molar equiv) in one portion.

-

Reaction: Stir the black suspension vigorously at Reflux (40°C) .

-

Why Reflux? While many MnO₂ oxidations work at RT, the steric bulk of the isopropyl group at N1 can hinder surface adsorption. Reflux ensures kinetic competence.

-

-

Monitoring: Check TLC (50% EtOAc/Hexanes) every 2 hours. The aldehyde is typically less polar (higher R_f) and UV-active.

-

Workup:

-

Prepare a sintered glass funnel with a 2cm pad of Celite.

-

Filter the black reaction mixture through the Celite pad.

-

Wash: Rinse the filter cake copiously with EtOAc (3 x 50 mL). Note: Aldehydes can adsorb strongly to MnO₂; thorough washing is essential for yield.

-

-

Concentration: Evaporate the filtrate under reduced pressure (40°C, 200 mbar) to yield the crude aldehyde.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Stalled Conversion (<50%) | Deactivated MnO₂ (Water content high) | Add 5 more equiv of MnO₂ or add 3Å Molecular Sieves to the reaction. |

| Low Yield after Filtration | Product adsorption to MnO₂ surface | Wash filter cake with hot EtOAc or 5% MeOH/DCM. |

| Over-oxidation (Acid formed) | Reaction time too long | Stop reaction immediately upon disappearance of SM. MnO₂ rarely over-oxidizes, but wet solvents can promote hydrate formation. |

Protocol B: Dess-Martin Periodinane (DMP)

Best for: Small scale (<1g), high-value intermediates, or if MnO₂ proves too slow.

Mechanistic Insight

DMP acts as a mild, homogeneous oxidant. It coordinates the alcohol oxygen to the iodine center, releasing acetate. Intramolecular proton abstraction then yields the carbonyl. Unlike Swern, it does not require cryogenic temperatures (-78°C), making it operationally simpler for this substrate.

Reagents & Materials

-

Substrate: (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

-

Oxidant: Dess-Martin Periodinane (1.2 - 1.5 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).[1]

-

Quench: Sat. NaHCO₃ + Sat. Na₂S₂O₃ (1:1 mixture).

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and cool under N₂.

-

Solvation: Dissolve substrate in anhydrous DCM (0.1 M).

-

Addition: Add DMP (1.2 equiv) solid in one portion at 0°C .

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 1-3 hours.

-

Observation: The mixture may become cloudy as the reaction progresses (formation of iodinane byproducts).

-

-

Quench (Exothermic):

-

Dilute with Et₂O.

-

Add a 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃. Stir vigorously for 15 minutes until two clear layers form.

-

Chemistry: Thiosulfate reduces the byproduct iodinane to soluble iodo-benzoic acid derivatives; bicarbonate neutralizes acetic acid.

-

-

Extraction: Separate organic layer, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography is usually required to remove iodinane residues.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these standard parameters.

| Parameter | Expected Value | Notes |

| Appearance | Pale yellow oil or low-melting solid | Darkens upon storage (oxidation to acid). Store under Ar at -20°C. |

| ¹H NMR (CDCl₃) | δ 9.8 - 10.0 ppm (1H, s) | Distinct aldehyde singlet. Disappearance of CH₂-OH doublet at ~4.7 ppm. |

| ¹H NMR (Isopropyl) | δ ~5.4 ppm (1H, sept) | Methine proton of the isopropyl group. |

| IR Spectroscopy | ~1690 cm⁻¹ | Strong C=O stretch. |

Process Decision Logic

Use the following flowchart to select the optimal workflow for your specific constraints.

Figure 2: Decision matrix for selecting the oxidation method based on scale and purification requirements.

Safety & Handling

-

Manganese Dioxide: Inhalation hazard. Handle the fine black powder in a fume hood. The waste contains heavy metals and must be disposed of in the solid hazardous waste stream.

-

Dess-Martin Periodinane: Shock sensitive and potentially explosive under high heat or friction. Never heat a DMP reaction above 40°C.

-

Aldehyde Stability: Pyrazole aldehydes are prone to air oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

-

Common Organic Chemistry. (n.d.). Manganese Dioxide (MnO₂) - Procedure and Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide - Oxidizing Agent.[2][3] Retrieved from [Link][3]

-

National Institutes of Health (PMC). (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

- Vertex AI Search. (2023). Synthesis of 1-isopropyl-1H-pyrazole-5-carbaldehyde.

Sources

Application Note: Nucleophilic Substitution Strategies for (1-Isopropyl-1H-pyrazol-5-yl)methanol

This Application Note is designed for researchers and medicinal chemists working with (1-Isopropyl-1H-pyrazol-5-yl)methanol (CAS: 1007488-73-4). It addresses the specific synthetic challenges posed by the steric bulk of the N1-isopropyl group and the electronic properties of the electron-rich pyrazole ring during nucleophilic substitution reactions.

Abstract & Molecule Profile

(1-Isopropyl-1H-pyrazol-5-yl)methanol is a critical building block in the synthesis of kinase inhibitors and agrochemicals. Unlike its 3-isomer or 4-isomer counterparts, the 5-isomer presents unique reactivity challenges due to the "ortho-like" proximity of the bulky N1-isopropyl group to the C5-hydroxymethyl reaction center. This guide provides optimized protocols for converting the hydroxyl group into a leaving group and subsequent displacement, balancing reactivity with the stability of the heteroaromatic scaffold.

Key Chemical Properties[1][2][3][4]

-

Substrate: (1-Isopropyl-1H-pyrazol-5-yl)methanol

-

Reaction Center: Primary Allylic-like Alcohol (C5 position)

-

Major Challenge: Steric hindrance from N1-isopropyl group; potential instability of the resulting benzyl-like carbocation/halide.

Mechanistic Insight: The "N1-Steric" Effect

Successful substitution at the C5 position requires understanding the spatial environment. The N1-isopropyl group acts as a steric gatekeeper.

-

Trajectory: In classic

-

Electronic Stabilization: The pyrazole ring is electron-rich. Upon activation (e.g., to a chloride or mesylate), the C5-methylene carbon has significant partial positive character, stabilized by the adjacent aromatic ring. This increases the risk of solvolysis (

) or polymerization if the intermediate is handled in protic solvents or stored for long periods.

Decision Matrix: Choosing the Right Pathway

Use the following logic flow to select your experimental approach.

Figure 1: Decision tree for selecting the optimal substitution strategy based on nucleophile compatibility.

Experimental Protocols

Protocol A: Conversion to Alkyl Chloride (Activation)

Objective: Synthesis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole. Best For: Subsequent reactions with amines, azides, or robust carbon nucleophiles. Risk: The product is a potent alkylating agent and can be unstable on silica gel.

Reagents:

-

Substrate (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 eq) -

Dichloromethane (DCM) [Anhydrous]

-

Catalytic DMF (1-2 drops)

Step-by-Step Methodology:

-